
17-Epiestriol
Descripción general
Descripción
El 17alfa-Estriol es un estrógeno esteroideo natural. Es un estrógeno endógeno menor y débil que está relacionado con el 17beta-Estradiol. El compuesto es conocido por su potencia estrogénica significativamente menor en comparación con el 17beta-Estradiol. Es el epímero C17 del estradiol y tiene una potencia estrogénica aproximadamente 100 veces menor que el 17beta-Estradiol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 17alfa-Estriol típicamente involucra la reducción de la estrona o el estradiol. Un método común incluye la reducción de la estrona usando borohidruro de sodio en metanol, seguido de la oxidación con reactivo de Jones para producir 17alfa-Estriol .
Métodos de producción industrial: La producción industrial del 17alfa-Estriol a menudo involucra la transformación microbiana de esteroles vegetales. Este enfoque biotecnológico es preferido debido a su eficiencia y respeto al medio ambiente. El proceso involucra el uso de microorganismos específicos que pueden convertir los esteroles vegetales en 17alfa-Estriol a través de una serie de reacciones enzimáticas .
Análisis De Reacciones Químicas
Tipos de reacciones: El 17alfa-Estriol experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar estrona.
Reducción: Puede reducirse para formar estradiol.
Sustitución: Puede experimentar reacciones de sustitución en los grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: El reactivo de Jones (ácido crómico en acetona) se utiliza comúnmente.
Reducción: El borohidruro de sodio en metanol es un agente reductor típico.
Sustitución: Se pueden usar varios reactivos dependiendo de la sustitución deseada.
Principales productos:
Oxidación: Estrona.
Reducción: Estradiol.
Sustitución: Varios derivados de estriol sustituidos.
Aplicaciones Científicas De Investigación
Biochemical Properties
17-Epiestriol is a steroidal estrogen derived from estrone and acts primarily as a selective agonist for the estrogen receptor beta (ERβ). It exhibits approximately 400-fold greater potency than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This compound is characterized by:
- Molecular Structure : this compound is the C17 epimer of estradiol and is formed via the reduction of the C-17 ketone of 16α-hydroxyestrone.
- Estrogenic Activity : While it has lower overall estrogenic potency compared to estradiol, its selective action on ERβ suggests unique therapeutic potentials .
Medical Research
This compound's unique properties make it a candidate for various medical applications:
- Hormone Replacement Therapy : Given its selective action on ERβ, this compound may be beneficial in hormone replacement therapies, particularly for postmenopausal women. Its weaker estrogenic effects may reduce the risk of adverse effects associated with stronger estrogens like estradiol .
- Cardiovascular Health : Research indicates that this compound can inhibit inflammatory responses in endothelial cells, potentially reducing cardiovascular risks associated with menopause .
Endocrine Research
The compound's role in studying estrogen receptor interactions is significant:
- Selective Estrogen Receptor Modulation : As a selective ERβ agonist, this compound is used to investigate the differential roles of estrogen receptors in various tissues. This research could lead to targeted therapies for conditions influenced by estrogen signaling .
Cancer Research
Studies have linked estrogens to cancer risk, particularly endometrial cancer:
- Endometrial Cancer Studies : Data suggest that while higher levels of estrone and estradiol are associated with increased endometrial cancer risk, this compound's weaker activity may offer a safer profile for patients requiring estrogen therapy .
Comparison with Other Estrogens
Case Studies
Several studies have documented the effects and potential applications of this compound:
- Vascular Health Study : A study demonstrated that treatment with this compound significantly reduced VCAM-1 expression in human umbilical vein endothelial cells exposed to inflammatory stimuli, suggesting its role in cardiovascular protection .
- Endometrial Cancer Risk Assessment : Research indicated that lower levels of this compound were associated with reduced endometrial cancer risk compared to higher levels of estradiol and estrone, supporting its potential as a safer therapeutic option for women at risk .
- Hormonal Regulation Study : Investigations into hormone replacement therapies highlighted that patients receiving treatments including this compound experienced fewer side effects compared to those on traditional therapies involving stronger estrogens like estradiol .
Mecanismo De Acción
El 17alfa-Estriol ejerce sus efectos uniéndose a los receptores de estrógenos, particularmente al receptor de estrógenos alfa y al receptor de estrógenos beta. Tiene una afinidad preferencial por el receptor de estrógenos alfa sobre el receptor de estrógenos beta. Aunque es mucho más débil que el 17beta-Estradiol como agonista de los receptores nucleares de estrógenos, se ha encontrado que se une y activa el receptor X de estrógenos expresado en el cerebro con mayor potencia que el 17beta-Estradiol .
Compuestos similares:
17beta-Estradiol: Un estrógeno más potente con mayor actividad estrogénica.
Estrona: Otro estrógeno natural con potencia intermedia.
Estriol: Un estrógeno débil similar al 17alfa-Estriol pero con diferente actividad biológica.
Singularidad: El 17alfa-Estriol es único debido a su potencia estrogénica significativamente menor y su unión preferencial al receptor de estrógenos alfa. También muestra propiedades de unión únicas al receptor X de estrógenos expresado en el cerebro, lo que sugiere que puede tener roles neuroprotectores distintos .
Comparación Con Compuestos Similares
17beta-Estradiol: A more potent estrogen with higher estrogenic activity.
Estrone: Another naturally occurring estrogen with intermediate potency.
Estriol: A weak estrogen similar to 17alpha-Estriol but with different biological activity.
Uniqueness: 17alpha-Estriol is unique due to its significantly lower estrogenic potency and its preferential binding to estrogen receptor alpha. It also shows unique binding properties to brain-expressed estrogen receptor-X, suggesting it may have distinct neuroprotective roles .
Actividad Biológica
17-Epiestriol (17α-epiestriol), a metabolite of estriol, is a weak endogenous estrogen that exhibits unique biological activities, particularly in relation to estrogen receptors. It is known for its selective binding affinity for estrogen receptor beta (ERβ) and has been shown to have potent anti-inflammatory properties, especially in vascular contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health.
This compound is chemically classified as 16α-hydroxy-17α-estradiol. It is structurally related to estriol and has been identified as a metabolite formed from 16α-hydroxyestrone. Its binding affinities to estrogen receptors are notable: it binds to ERα with a relative affinity of approximately 29% and to ERβ with about 80% compared to estradiol .
Potency in Inhibition of Inflammatory Markers
Research has demonstrated that this compound is approximately 400 times more potent than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). This inhibition is mediated through the induction of endothelial nitric oxide synthase (eNOS) and the prevention of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) migration into the nucleus .
Selective Estrogen Receptor Modulation
This compound acts as a selective agonist for ERβ, which has been associated with anti-proliferative effects in various tissues. This selectivity may play a role in its potential protective effects against certain cancers, including colorectal cancer, where it may influence carcinogenesis through its differential receptor binding .
Cardiovascular Health
The ability of this compound to suppress VCAM-1 expression suggests a role in cardiovascular health by potentially reducing inflammation and endothelial dysfunction. This mechanism could contribute to lower risks of cardiovascular diseases associated with estrogenic compounds .
Cancer Research
In studies examining estrogen metabolites and colorectal cancer risk, high levels of this compound were suggested to correlate with increased risk, although results were not statistically significant across all metabolites tested. The nuanced relationship between estrogen metabolism and cancer risk highlights the need for further investigation into how different metabolites like this compound interact with cancer pathways .
Study on Inflammatory Responses
A pivotal study assessed the effects of this compound on TNFα-induced VCAM-1 expression. The findings indicated that at physiological concentrations, this compound effectively reduced VCAM-1 mRNA and protein levels significantly more than estradiol, suggesting its potential therapeutic role in inflammatory diseases .
Colorectal Cancer Risk Analysis
In a cohort study involving postmenopausal women, researchers measured various estrogen metabolites, including this compound. While most metabolites showed no significant association with colorectal cancer risk, there was a borderline trend indicating that higher levels of this compound might be linked to increased risk. This finding underscores the complexity of estrogen metabolism and its implications for cancer epidemiology .
Comparative Table of Estrogen Receptor Binding Affinities
Compound | ERα Binding Affinity (%) | ERβ Binding Affinity (%) |
---|---|---|
Estradiol | 100 | 100 |
This compound | 29 | 80 |
Estriol | <1 | 15 |
Genistein | - | Low concentrations |
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-PNVOZDDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858947 | |
Record name | 17-Epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1228-72-4 | |
Record name | 17-Epiestriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17alpha-Estriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17alpha-Estriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Epiestriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17.ALPHA.-ESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.